molecular formula C14H11N3O3 B5337034 N-(furan-2-ylmethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide

N-(furan-2-ylmethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B5337034
M. Wt: 269.25 g/mol
InChI Key: MNTHJRGXSVYJGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound that contains both furan and oxadiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide typically involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol. The reaction is carried out in a microwave reactor in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction conditions, including reaction time, solvent, and amounts of substrates, are optimized to achieve good yields .

Industrial Production Methods

The use of microwave reactors allows for efficient and rapid synthesis, which is advantageous for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo substitution reactions, particularly at the furan and oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and solvents such as THF or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction of the oxadiazole ring can yield amine derivatives .

Scientific Research Applications

N-(furan-2-ylmethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific biological target, but generally include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide is unique due to the presence of both furan and oxadiazole rings, which confer distinct chemical and biological properties. The combination of these rings allows for diverse chemical reactivity and potential for various biological activities, making it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c18-13(15-9-11-7-4-8-19-11)14-16-12(17-20-14)10-5-2-1-3-6-10/h1-8H,9H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTHJRGXSVYJGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.